molecular formula C14H20O3 B055531 Methyl 3-(4-butoxyphenyl)propanoate CAS No. 115514-10-8

Methyl 3-(4-butoxyphenyl)propanoate

Cat. No.: B055531
CAS No.: 115514-10-8
M. Wt: 236.31 g/mol
InChI Key: XILPQOSBIMBSMB-UHFFFAOYSA-N
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Description

Methyl 3-(4-butoxyphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-butoxyphenyl group.

Properties

CAS No.

115514-10-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 3-(4-butoxyphenyl)propanoate

InChI

InChI=1S/C14H20O3/c1-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3

InChI Key

XILPQOSBIMBSMB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)CCC(=O)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC(=O)OC

Synonyms

METHYL 3-(4-BUTOXYPHENYL)PROPIONATE

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural Analogues of Methyl 3-(4-Butoxyphenyl)propanoate

Compound Name Substituent (X) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features Source
Methyl 3-(4-methylphenyl)propanoate 4-CH₃ 84 35–36 178.23 High yield; low polarity
Methyl 3-(4-hydroxyphenyl)propanoate 4-OH 51 39–40 180.17 Polar; lower yield
Methyl 3-(4-nitrophenyl)propanoate 4-NO₂ 80 73–74 225.20 High m.p.; electron-withdrawing
Methyl 3-(4-(benzyloxy)phenyl)propanoate 4-OCH₂C₆H₅ 99 - 270.32 Bulky substituent; high yield
Methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate 4-OCH₂C₆H₄NO₂ - - 345.34 Crystalline structure reported
Methyl 3-(4-aminophenyl)propanoate 4-NH₂ - - 179.21 Bioactive precursor

Key Observations:

  • Substituent Effects on Yield : Electron-donating groups (e.g., -CH₃) correlate with higher yields (84%), while polar groups (e.g., -OH) reduce yields (51%) due to side reactions .
  • Melting Points : Nitro derivatives exhibit higher melting points (73–74°C) due to strong intermolecular dipole interactions, whereas methyl and hydroxy analogues melt at lower temperatures (35–40°C) .
  • Molecular Weight and Lipophilicity : The benzyloxy derivative (270.32 g/mol) demonstrates increased molecular weight and steric bulk compared to smaller alkoxy groups like butoxy .

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